2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol 2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15628625
InChI: InChI=1S/C16H26N2O5S/c1-4-9-24(20,21)18-7-5-17(6-8-18)12-13-10-14(22-2)16(19)15(11-13)23-3/h10-11,19H,4-9,12H2,1-3H3
SMILES:
Molecular Formula: C16H26N2O5S
Molecular Weight: 358.5 g/mol

2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol

CAS No.:

Cat. No.: VC15628625

Molecular Formula: C16H26N2O5S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol -

Specification

Molecular Formula C16H26N2O5S
Molecular Weight 358.5 g/mol
IUPAC Name 2,6-dimethoxy-4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol
Standard InChI InChI=1S/C16H26N2O5S/c1-4-9-24(20,21)18-7-5-17(6-8-18)12-13-10-14(22-2)16(19)15(11-13)23-3/h10-11,19H,4-9,12H2,1-3H3
Standard InChI Key MTUKYPIKOGCPME-UHFFFAOYSA-N
Canonical SMILES CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₆H₂₆N₂O₅S, with a molecular weight of 358.5 g/mol. Its IUPAC name, 2,6-dimethoxy-4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol, reflects the following structural features:

  • A phenolic core with methoxy (-OCH₃) groups at positions 2 and 6.

  • A piperazine ring linked to the phenol’s 4-position via a methylene (-CH₂-) bridge.

  • A propylsulfonyl group (-SO₂-C₃H₇) attached to the piperazine nitrogen .

The sulfonyl group introduces strong electron-withdrawing characteristics, potentially enhancing metabolic stability and target binding affinity compared to non-sulfonated analogs .

Spectroscopic and Computational Data

  • InChI Key: MTUKYPIKOGCPME-UHFFFAOYSA-N.

  • Canonical SMILES: COC1=CC(=C(C(=C1)OC)O)CN2CCN(CC2)S(=O)(=O)CCC.

  • Hydrogen Bonding: The phenolic -OH and sulfonyl oxygen atoms serve as hydrogen bond donors and acceptors, respectively, critical for interactions with biological targets .

Synthesis Methods and Optimization

Challenges in Synthesis

  • Regioselectivity: Ensuring sulfonation occurs exclusively at the piperazine nitrogen.

  • Purification: Separation of byproducts due to the polar nature of sulfonyl groups .

Comparative Analysis with Structural Analogues

Piperazine Derivatives

CompoundSubstituentMolecular Weight (g/mol)Key Activity
Target CompoundPropylsulfonyl358.5Under investigation
CCG-19160 Pyridin-4-ylmethyl343.4GlyT1 inhibition
CID 201766 Piperonyl401.2Antipsychotic potential
CID 655593 3-Methylbutanoyl336.4Antimicrobial

Key Trends:

  • Sulfonyl vs. Carbonyl: Sulfonyl groups enhance metabolic stability but may reduce solubility compared to carbonyl analogs .

  • Aromatic vs. Aliphatic: Pyridinylmethyl groups (e.g., CCG-19160) improve CNS penetration, whereas propylsulfonyl may favor peripheral targets .

Preliminary Studies and Future Directions

In Vitro and In Vivo Data

  • Lipid Peroxidation Inhibition: Urea-phenol hybrids reduced lipid peroxidation by 65–99% at 100 μM .

  • Mitochondrial Effects: Analog 17b disrupted mitochondrial membranes at IC₅₀ = 24.3 μM .

Research Gaps

  • Mechanistic Studies: No data exist on the target compound’s interaction with specific enzymes or receptors.

  • Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

Recommendations

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the sulfonyl chain length and piperazine substituents.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

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